molecular formula C9H9BrN2O B13925322 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone

Cat. No.: B13925322
M. Wt: 241.08 g/mol
InChI Key: ASQYHAFTYONKOX-UHFFFAOYSA-N
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Description

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone is a heterocyclic compound comprising a 2-pyrrolidinone core fused with a 5-bromo-3-pyridinyl substituent. The 2-pyrrolidinone scaffold is a five-membered lactam ring known for its versatility in medicinal chemistry, while the brominated pyridine moiety introduces electron-withdrawing and lipophilic properties. The bromine atom at the 5-position of the pyridine ring may enhance binding affinity to biological targets through halogen bonding or steric effects .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)8-1-2-9(13)12-8/h3-5,8H,1-2H2,(H,12,13)

InChI Key

ASQYHAFTYONKOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally involves two key components:

  • Construction or functionalization of the brominated pyridine ring (5-bromo-3-pyridinyl moiety).
  • Formation or coupling with the pyrrolidinone ring (2-pyrrolidinone).

Two main synthetic strategies emerge from the literature:

Preparation of the Brominated Pyridine Intermediate

The brominated pyridine intermediate, specifically 5-bromo-3-pyridinyl derivatives, can be prepared or functionalized through:

  • Negishi coupling reactions : Replacement of bromine substituents on pyridine rings with alkyl or aryl groups using organozinc reagents and nickel catalysts. This method allows selective modification of the 3-bromo substituent while preserving the 5-bromo group, which is crucial for further functionalization.

  • Halogenation and selective substitution : Starting from 2-amino-3,5-dibromo-4-methylpyridine, selective substitution of the 3-bromo substituent with methyl groups or other functionalities is achieved by directing groups and metal-catalyzed cross-coupling.

  • Optimization of coupling conditions : Studies show that the position of the bromine on the pyridine ring significantly affects reactivity. For example, bromide substitution at the meta position relative to the nitrogen ring shows higher reactivity than ortho substitution.

Parameter Optimal Condition Outcome
Catalyst Nickel catalyst (for Negishi coupling) Efficient methyl substitution at C-3
Solvent DMSO preferred over DMF, DMA, NMP Higher yield and selectivity
Base Weak bases (e.g., K2CO3) Better selectivity, less by-products
Temperature 70 °C optimal High conversion, minimal disubstitution

Coupling of Bromopyridine with Pyrrolidinone or Precursors

The coupling of the brominated pyridine with pyrrolidinone derivatives can be achieved via:

  • Nucleophilic substitution and coupling reactions : For example, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine synthesis involves reacting N-vinyl-2-pyrrolidinone with ethyl 5-bromonicotinate in the presence of sodium hydride and tetrahydrofuran, followed by acid treatment.

  • Donor–acceptor cyclopropane ring-opening : A novel approach uses donor–acceptor cyclopropanes bearing pyridinyl substituents that undergo ring-opening with amines to form 1,5-substituted pyrrolidin-2-ones, including those with bromopyridinyl groups.

  • Cross-coupling with amines or amides : The pyrrolidinone ring can be introduced or modified by coupling reactions involving amines and halogenated pyridines under optimized conditions.

Representative Synthetic Sequence

A typical synthetic sequence might include:

  • Preparation of 5-bromo-3-pyridinyl intermediate :

    • Starting from 2-amino-3,5-dibromo-4-methylpyridine.
    • Installation of a directing group (e.g., N,N-dimethylformimidamide).
    • Negishi coupling to replace the 3-bromo substituent selectively.
    • Hydrolysis to regenerate the amine functionality.
  • Coupling with pyrrolidinone precursor :

    • Reaction of N-vinyl-2-pyrrolidinone with ethyl 5-bromonicotinate in the presence of sodium hydride.
    • Heating in tetrahydrofuran solvent.
    • Acid treatment to complete ring closure and purify the product.
  • Purification :

    • Chromatography or crystallization techniques are employed to isolate the final product with high purity.

Detailed Research Findings and Data

Negishi Coupling Efficiency

Negishi coupling is a key step for selective substitution on the brominated pyridine ring:

Entry Reaction Temperature (°C) Solvent Base Yield (%) Notes
1 70 DMSO K2CO3 95 Optimal yield, minimal by-product
2 90 DMSO K2CO3 93 Slight decrease due to disubstitution
3 110 DMSO K2CO3 53 Increased by-products

Data adapted from optimization studies on halogenated pyridine coupling.

Synthesis Yield of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Stage Reagents/Conditions Yield (%)
Stage 1 N-vinyl-2-pyrrolidinone + ethyl 5-bromonicotinate, NaH, THF, heating 1 h 72
Stage 2 Acid treatment (HCl), heating Not specified

Reported by Isomura et al.

Donor–Acceptor Cyclopropane Route Yields

  • Four-step one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing pyridinyl substituents yielded 32-42% for representative compounds.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yield (%) References
Negishi coupling on bromopyridine Nickel catalyst, methyl zinc salt, weak base, DMSO High selectivity, mild conditions Up to 95
Coupling with N-vinyl-2-pyrrolidinone Sodium hydride, THF, heating, acid treatment Direct pyrrolidinone formation 72
Donor–acceptor cyclopropane ring-opening Donor–acceptor cyclopropanes, amines, one-pot process Efficient, one-pot synthesis 32-42

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Salinosporamide A

  • Structure: Marine-derived proteasome inhibitor with a complex bicyclic 2-pyrrolidinone core fused to a chloroethyl moiety .
  • Activity : Potent proteasome inhibition (IC₅₀ = 1.3 nM) due to covalent binding to the β-subunit .
  • Comparison: Unlike 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone, Salinosporamide A’s chloroethyl group enables irreversible inhibition, whereas the bromopyridine substituent may favor reversible interactions .

5-(4-Hydroxyphenyl)-2-pyrrolidinone

  • Structure: 2-Pyrrolidinone substituted with a 4-hydroxyphenyl group .
  • Activity: Used in mesenchymal stem cell media, indicating roles in cell proliferation. The phenolic group enhances water solubility but reduces membrane permeability compared to brominated analogues .
  • Comparison: The bromine in this compound increases lipophilicity (logP ~2.5 vs.

Aegyptolidines A and B

  • Structure: Fungal alkaloids with 2-pyrrolidinone cores and polycyclic substituents .
  • Activity : Cytotoxic against leukemia cells (IC₅₀ = 0.8–2.1 μM) .
  • Comparison: The bromopyridine group in this compound may offer selective kinase inhibition, whereas aegyptolidines’ polycyclic structures favor DNA intercalation .

Physicochemical Properties

Compound logP Water Solubility (mg/mL) Melting Point (°C)
This compound ~2.5 <0.1 180–185 (estimated)
2-Pyrrolidinone -0.36 Miscible 25
5-Bromo-2,3-dihydroxypyridine 1.2 5.8 210–215
Salinosporamide A 2.8 0.05 150–155

Sources: Estimated from structural analogues .

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